1-(2-Phenoxyethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Phenoxyethyl)piperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C12H18N2O . The InChI Code is 1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 .Physical and Chemical Properties Analysis
This compound is a white, crystalline solid with a melting point of 52°C and a boiling point of 230°C. It is soluble in water, alcohol, and acetone.Scientific Research Applications
Antioxidant Activity : Certain 1-(phenoxyethyl)-piperazine derivatives have been evaluated for their antioxidant properties, showing significant activity in increasing Superoxide Dismutase (SOD) activity and total antioxidant capacity (TAC) (Pietrzycka et al., 2006).
Anticonvulsant Activity : Some piperazine derivatives, including those with the 1-(phenoxyethyl)-piperazine structure, have shown promising anticonvulsant activity, comparable to established drugs like valproate (Marona, Korona, & Szneler, 2004).
Affinity and Antagonistic Properties for Alpha-Adrenoceptors : A series of 1,4-substituted piperazine derivatives, including some with phenoxyethyl moieties, demonstrated significant affinity for alpha-adrenoceptors. These compounds were also evaluated for their antagonistic properties, showing potential in pharmacological applications (Marona et al., 2011).
Anti-Arrhythmic and Hypotensive Properties : Certain xanthone derivatives containing piperazine moieties, such as 1-(2-phenoxyethyl)piperazine, displayed significant anti-arrhythmic and hypotensive activities in pharmacological testing (Marona et al., 2008).
Anticancer Activity : Heterocyclic compounds containing the this compound moiety have shown potential anti-bone cancer activity and have been evaluated through molecular docking studies to explore their mechanism of action (Lv et al., 2019).
Radioprotective Agents : Novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and tested for their radioprotective effects, showing potential in protecting human cells against radiation-induced apoptosis (Filipová et al., 2020).
Serotonin-Selective Reuptake Inhibitors (SSRIs) : Derivatives of this compound have been explored as potential SSRIs, suggesting their use in the treatment of depression and related disorders (Dorsey et al., 2004).
HIV-1 Reverse Transcriptase Inhibitors : Compounds containing the piperazine moiety, including this compound derivatives, have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting their potential in antiviral therapy (Romero et al., 1994).
Mechanism of Action
Target of Action
1-(2-Phenoxyethyl)piperazine is a derivative of piperazine . Piperazine is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Mode of Action
It is known that piperazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Piperazine is known to affect the GABAergic system, which plays a crucial role in the nervous system .
Result of Action
Piperazine derivatives have been found to induce apoptosis in cancer cells . Given its structural similarity to these compounds, this compound may have similar effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, piperazine acts as a reversible inhibitor of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in the transmission of nervous signals .
Cellular Effects
Research has shown that piperazine derivatives can have significant effects on cells. For example, a study found that a novel piperazine compound had a cytotoxic effect on glioblastoma and cervix cancer cells
Molecular Mechanism
The molecular mechanism of action of 1-(2-Phenoxyethyl)piperazine is not fully known. Piperazine derivatives are known to exert their effects through various mechanisms. For example, they can act as reversible inhibitors of acetylcholinesterase, leading to disturbances in the motility of parasites .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can induce apoptosis and suppress the proliferation of cancer cells over time .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine derivatives are known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .
Transport and Distribution
It is known that piperazine derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
Understanding the subcellular localization of proteins is crucial for understanding various cellular processes .
Properties
IUPAC Name |
1-(2-phenoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSLCXRMMGRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283416 | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-37-2 | |
Record name | 13484-37-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Phenoxyethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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